



Application Notes and Protocols: Quantifying Intracellular GS-443902 Levels by HPLC-MS/MS

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Compound of Interest		
Compound Name:	GS-443902	
Cat. No.:	B604917	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-443902 is the pharmacologically active triphosphate metabolite of the antiviral prodrug Remdesivir.[1] Remdesivir, a monophosphoramidate prodrug of the nucleoside analog GS-441524, is designed to enter host cells where it is metabolized to GS-443902.[2][3] This active form, an adenosine triphosphate (ATP) analog, acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[4][5] Given that the antiviral efficacy of Remdesivir is directly linked to the intracellular concentrations of GS-443902, accurate quantification of this metabolite within cells is crucial for pharmacokinetic studies, drug efficacy assessments, and the development of new antiviral therapies.[4]

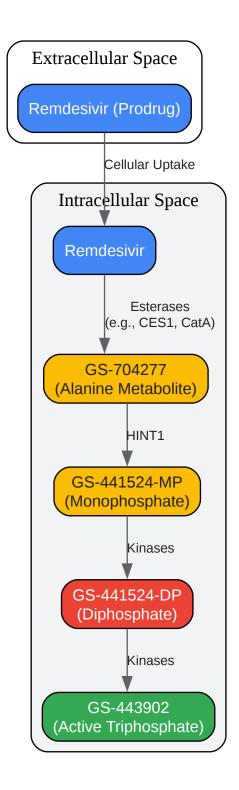
This document provides detailed protocols for the quantification of intracellular **GS-443902** using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.[1]

Intracellular Metabolism of Remdesivir to GS-443902

Remdesivir enters the cell and undergoes a series of enzymatic transformations to become the active triphosphate, **GS-443902**. This multi-step process involves esterases, a phosphoramidase (HINT1), and cellular kinases.[4] The parent nucleoside, GS-441524, can



also be taken up by cells and converted to **GS-443902**, although this pathway is generally less efficient.[6]



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Caption: Intracellular activation pathway of Remdesivir to GS-443902.



Experimental Protocols

The following protocols are based on a validated HPLC-MS/MS method for the direct quantification of **GS-443902** in Peripheral Blood Mononuclear Cells (PBMCs).[1]

- 1. Materials and Reagents
- GS-443902 reference standard
- Methanol (MeOH), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Ultrapure water
- Ammonium acetate
- Internal Standard (IS), e.g., a stable isotope-labeled analog
- Phosphate-buffered saline (PBS)
- Ficoll-Paque for PBMC isolation
- Cell lysis solution (e.g., 70:30 methanol:water)
- 2. Standard and Quality Control (QC) Sample Preparation
- Prepare a 1 mg/mL stock solution of GS-443902 in a suitable solvent (e.g., 50:50 MeOH:H₂O). Store at -80°C.[1][4]
- Prepare working solutions by diluting the stock solution.
- Calibration standards and QC samples are prepared by spiking the working solutions into a blank cell lysate matrix (e.g., lysate from untreated PBMCs at a known cell concentration).[7]
- 3. Cell Culture, Treatment, and Harvesting
- Culture cells (e.g., PBMCs, Calu-3, Vero E6) under appropriate conditions.

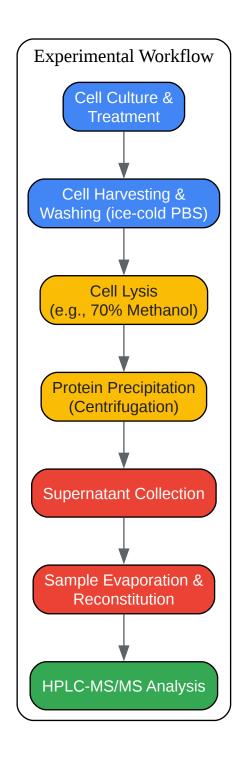
Methodological & Application





- Treat cells with Remdesivir or GS-441524 at desired concentrations for a specified duration.
- After incubation, wash the cells twice with ice-cold PBS to remove extracellular drug.
- Count the cells to normalize the final analyte concentration.
- 4. Intracellular Metabolite Extraction
- Lyse the cell pellet with a cold extraction solution (e.g., 0.5 mL of 70:30 methanol:water per 10x10⁶ cells).[7][8]
- Vortex the samples thoroughly.
- Incubate at -20°C or -80°C to facilitate protein precipitation.[8]
- Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
- Transfer the supernatant containing the intracellular metabolites to a new tube.
- The supernatant can be dried under nitrogen and reconstituted in the initial mobile phase for analysis.[8]





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Caption: Workflow for intracellular GS-443902 extraction and analysis.

5. HPLC-MS/MS Analysis



The following conditions are provided as a reference and may require optimization for different instrument setups.[1]

Parameter	Recommended Setting
HPLC System	Agilent 1290 Infinity II or equivalent
Column	Zorbax RRHD SB-C18 (2.1 × 100 mm, 1.8 μ m) or similar
Mobile Phase A	10 mM ammonium acetate in water
Mobile Phase B	Acetonitrile (ACN)
Gradient	Start with high aqueous phase (e.g., 85% A), decrease to 20% A over several minutes, then re-equilibrate.[1][4]
Flow Rate	0.4 mL/min
Column Temp	40°C
Injection Volume	5 μL
Total Run Time	~16 minutes[1]
MS System	Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative[1]
MRM Transition	To be optimized for GS-443902 and Internal Standard

6. Method Validation

The analytical method should be validated according to FDA and/or EMA guidelines, assessing parameters such as sensitivity, specificity, accuracy, precision, matrix effect, and stability.[1][4]

Data Presentation

Table 1: HPLC-MS/MS Method Validation Summary This table summarizes the performance characteristics of a validated method for **GS-443902** quantification.[1]



Validation Parameter	Result
Linearity Range	10 - 25,000 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	10 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%Bias)	Within ±15%
Matrix Effect	Minimal to none observed
Recovery	Consistent and reproducible
Stability	Stable under tested conditions (e.g., freeze-thaw, benchtop)

Table 2: Example Intracellular Concentrations of **GS-443902** The following data illustrates typical concentrations observed in clinical samples from patients receiving Remdesivir.[4]

Sampling Time Point	Mean Intracellular GS-443902 Conc. (ng/mL) in PBMCs
C-trough (Pre-dose)	4853
C-max (End of infusion)	10,735
1h post-infusion	9140

Note: Concentrations can vary significantly based on cell type, incubation time, and prodrug concentration. In various cell lines incubated with Remdesivir, GS-443902 levels can range from approximately 45 to 153 pmol/ 10^6 cells.

Conclusion

The HPLC-MS/MS method detailed here provides a robust and sensitive approach for the direct quantification of intracellular **GS-443902**. This analytical tool is indispensable for







understanding the cellular pharmacology of Remdesivir and its analogs, supporting both preclinical research and clinical pharmacokinetic studies to optimize antiviral therapies.

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